molecular formula C9H13FN2 B3019308 4-[(Dimethylamino)methyl]-2-fluoroaniline CAS No. 1344353-43-0

4-[(Dimethylamino)methyl]-2-fluoroaniline

Cat. No.: B3019308
CAS No.: 1344353-43-0
M. Wt: 168.215
InChI Key: VWVZWMONLJPEQH-UHFFFAOYSA-N
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Description

Structural Significance and Molecular Architecture within Fluoroaniline (B8554772) Derivatives

The molecular structure of 4-[(Dimethylamino)methyl]-2-fluoroaniline is characterized by a benzene (B151609) ring substituted with three key functional groups: a primary amine (-NH₂), a fluorine atom (-F), and a dimethylaminomethyl group [-CH₂(N(CH₃)₂)]. This distinct arrangement confers a unique set of properties that makes it a valuable component in the synthesis of more complex molecules.

The 2-Fluoroaniline (B146934) Core: The presence of a fluorine atom ortho to the amino group significantly influences the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly impact properties such as pKa, metabolic stability, and binding affinity. The strategic placement of fluorine can block metabolic pathways, leading to an improved pharmacokinetic profile for a potential drug candidate. drugbank.comgoogle.com Furthermore, the C-F bond can participate in favorable interactions with biological targets, enhancing the binding affinity of a molecule. google.com

The Dimethylaminomethyl Substituent: The dimethylamino group is a common pharmacophore found in a wide array of FDA-approved drugs, including antidepressants, analgesics, and antimigraine agents. rsc.org This tertiary amine group is typically basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological receptors through ionic bonding. The methylene (B1212753) spacer provides flexibility, allowing the dimethylamino moiety to adopt an optimal orientation for target binding.

The combination of these features within a single molecule results in a versatile chemical entity. The primary amine offers a reactive site for a variety of chemical transformations, such as amide bond formation or diazotization, while the fluorinated aromatic ring provides a stable scaffold with modulated electronic characteristics.

Below is a table summarizing the key structural features and their significance.

Structural FeatureChemical GroupSignificance in Molecular Architecture
Aromatic Core 2-FluoroanilineProvides a stable, semi-rigid scaffold. The fluorine atom modulates electronic properties and metabolic stability.
Primary Amine -NH₂A key reactive handle for synthetic modifications and a potential hydrogen bond donor.
Fluorine Atom -FEnhances metabolic stability, alters pKa, and can improve binding affinity to biological targets. google.com
Tertiary Amine Group -N(CH₃)₂A common pharmacophore that can improve solubility and participate in receptor binding. rsc.org

Research Context and Current Landscape of Amino- and Fluorinated Aromatic Compounds

The study of this compound is situated within the broader context of developing advanced intermediates for medicinal chemistry. Fluorinated building blocks, in particular, are in high demand due to the proven success of fluorine incorporation in improving the efficacy and safety of pharmaceuticals. ossila.com Approximately 20-25% of all commercialized drugs contain at least one fluorine atom.

Research in this area focuses on several key aspects:

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Biological Activity: Fluorine's unique electronic properties can lead to stronger interactions with target proteins, resulting in increased potency. google.com

Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug. drugbank.com

Aniline (B41778) and its derivatives are foundational building blocks in organic synthesis. nih.gov They serve as precursors for a vast range of compounds, including dyes, polymers, and agrochemicals. chemimpex.com In medicinal chemistry, the aniline scaffold is present in numerous therapeutic agents. The combination of an amine and a fluorine atom on an aromatic ring, as seen in fluoroanilines, creates a particularly valuable class of intermediates for the synthesis of novel bioactive compounds. nih.govwikipedia.org

Overview of the Chemical Compound's Role as a Synthetic Intermediate and Building Block

While extensive biological studies on this compound itself are not widely published, its primary role is that of a specialized synthetic intermediate. Its molecular architecture makes it an ideal starting material for constructing more elaborate molecules, particularly in the context of drug discovery. A non-fluorinated analogue, 4-N,N-dimethylaminomethylaniline, is described in patent literature as an important medicinal chemical intermediate, highlighting the value of this structural class. google.com

The utility of this compound as a building block stems from the reactivity of its functional groups:

The primary amino group can be readily acylated, alkylated, or used in coupling reactions to build larger molecular frameworks.

The aromatic ring can undergo further electrophilic substitution, although the positions of substitution will be directed by the existing activating (amino) and deactivating (fluoro) groups.

This compound serves as a pre-functionalized scaffold, allowing synthetic chemists to introduce the beneficial properties of the fluoro and dimethylamino groups into a target molecule in a single step. This streamlines the synthetic process and provides efficient access to complex chemical libraries for high-throughput screening in drug discovery programs. The compound is commercially available from various suppliers, indicating its use in research and development. bldpharm.com

The table below outlines the basic chemical properties of this compound.

PropertyData
Molecular Formula C₉H₁₃FN₂
IUPAC Name This compound
CAS Number 1344353-43-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-9(11)8(10)5-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZWMONLJPEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344353-43-0
Record name 4-[(dimethylamino)methyl]-2-fluoroaniline
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Synthetic Methodologies and Strategic Approaches to 4 Dimethylamino Methyl 2 Fluoroaniline and Its Functionalized Analogues

Direct Synthesis of the Core 4-[(Dimethylamino)methyl]-2-fluoroaniline Structure

The construction of the this compound scaffold necessitates precise control over the introduction of the fluorine atom, the primary amine, and the dimethylaminomethyl group. Various synthetic strategies have been developed to achieve this, often involving multi-step sequences that employ protecting groups to ensure regioselectivity.

Multi-Step Conversions and Reaction Sequences for Amination and Alkylation

Multi-step synthesis is a common approach to constructing complex molecules like this compound. researchgate.net This typically involves a sequence of reactions where each step introduces or modifies a specific functional group. For instance, a synthesis might begin with a commercially available aniline (B41778) derivative. uva.nl Protecting the highly reactive amino group, often as an amide, is a crucial initial step to prevent unwanted side reactions during subsequent transformations. This "protected" intermediate then allows for the controlled introduction of other functionalities.

Alkylation, the addition of an alkyl group, is another key transformation. In the context of this molecule, the dimethylaminomethyl group is installed. Following the successful attachment of all necessary substituents, the protecting group on the amine is removed in the final step to yield the desired product.

Regioselective Introduction of Fluorine and Dimethylamino Methyl Groups

Achieving the correct placement of the fluorine atom and the dimethylaminomethyl group on the aniline ring is paramount. Regioselectivity, the control of the position of chemical bond formation, is a significant challenge in the synthesis of substituted aromatic compounds. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups. For example, an amino group (or a protected amino group) typically directs incoming electrophiles to the ortho and para positions.

The synthesis of fluorinated aromatic compounds often starts with a precursor that already contains the fluorine atom in the desired position. For example, 2-fluoroaniline (B146934) or 4-fluoroaniline (B128567) can serve as starting materials. nih.govnih.govwikipedia.org The synthesis of 4-(dimethylamino)-4'-fluorochalcone, for instance, utilizes 4-fluoroacetophenone as a starting material. chemicalbook.com The regioselective functionalization of pyridine (B92270) derivatives has also been explored, demonstrating the influence of substituents on the reaction outcome. mdpi.com

Reductive Transformations in Primary Amine and Aniline Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine through an intermediate imine. wikipedia.org This process can be performed in a "one-pot" procedure where the carbonyl compound, amine, and a reducing agent are combined. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

In the context of aniline formation, a common strategy is the reduction of a nitro group. For example, 4-fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene. wikipedia.org Similarly, a method for producing 4-N, N-dimethylaminomethylaniline involves the reduction of the corresponding nitrobenzene (B124822) derivative using a Raney nickel catalyst. google.com

Precursor Synthesis and Advanced Radiosynthetic Development

The development of radiolabeled compounds for positron emission tomography (PET) imaging requires the synthesis of specific precursors that can be readily tagged with a radionuclide, such as fluorine-18 (B77423).

Synthesis of Radiolabeling Precursors (e.g., Boronic Esters, Nitro-, Bromo-, Trimethylammonium- Precursors) for Radiofluorination

The synthesis of precursors for radiofluorination is a critical area of research. rsc.org These precursors are designed to react efficiently with [¹⁸F]fluoride to produce the desired radiotracer. Common precursors for nucleophilic aromatic substitution include those with good leaving groups, such as nitro groups and trimethylammonium salts. acs.orgnih.gov Trimethylammonium precursors are often favored as they typically allow for radiofluorination under milder conditions (100–110 °C) compared to nitro precursors (120–180 °C). acs.orgnih.gov

Boronic esters are another important class of precursors, particularly for copper-mediated radiofluorination reactions. rsc.orgnih.govmdpi.com The synthesis of these precursors often involves the conversion of an aniline to an N-arylsydnone, which can then be labeled with ¹⁸F. escholarship.org Stannyl precursors have also been investigated for radiofluorodestannylation reactions. mdpi.comnih.gov Additionally, α-bromo-α-fluoroalkenes have been used as precursors for the synthesis of aromatic α-fluoronitroalkenes. researchgate.net

Copper-Mediated Fluorination Techniques for Fluorine-18 Incorporation

Copper-mediated radiofluorination has emerged as a valuable technique for the incorporation of fluorine-18 into aromatic systems, especially for arenes that are not activated towards traditional nucleophilic aromatic substitution. semanticscholar.org This method often utilizes aryl boronic esters or boronic acids as precursors. rsc.orgnih.govsemanticscholar.orgsnmjournals.org The reaction is typically carried out in the presence of a copper catalyst, such as Cu(OTf)₂py₄, and [¹⁸F]KF complexed with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). rsc.orgnih.gov

Optimization and Automation of Radiosynthetic Procedures

The development of radiolabeled compounds is crucial for positron emission tomography (PET), and the automation of these processes is essential for producing PET radiopharmaceuticals in a safe, reproducible, and efficient manner. While specific automated radiosynthesis protocols for this compound are not extensively detailed in the public domain, the general principles and technologies are well-established for a wide variety of 18F-labeled radiopharmaceuticals.

Automated synthesis modules, such as the GE TRACERlab™ FX-FN and Trasis AllinOne, are frequently employed for the production of 18F-labeled PET tracers. These platforms enable the automation of the entire radiosynthesis process, including the drying of [18F]fluoride, the labeling reaction, purification via semi-preparative HPLC, and formulation of the final product. The optimization of radiosynthesis often involves fine-tuning reaction parameters such as temperature, precursor concentration, reaction time, and the composition of the mobile phase for HPLC purification.

For instance, in the automated synthesis of other fluorinated PET tracers, labeling is often achieved by nucleophilic substitution of a suitable leaving group (e.g., tosylate, nitro group) with [18F]fluoride. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. Subsequent deprotection steps, if necessary, are also integrated into the automated sequence. The entire process is designed to maximize radiochemical yield (RCY), radiochemical purity, and specific activity, while minimizing synthesis time to account for the short half-life of fluorine-18 (109.7 minutes).

A key aspect of automation is the use of disposable cassettes and reagent kits, which simplifies the production process and ensures compliance with current Good Manufacturing Practice (cGMP) guidelines. This approach minimizes the risk of cross-contamination and ensures the consistent quality of the radiopharmaceutical product. The development of such automated procedures for novel tracers like 18F-labeled analogues of this compound would be a critical step towards their clinical translation.

Synthetic Routes to Related Fluoroaniline (B8554772) and Dimethylamine-Containing Systems

Condensation Reactions of Substituted Anilines with Aldehydes and Ketones for Schiff Base Formation

The condensation of substituted anilines with aldehydes and ketones to form Schiff bases (imines) is a fundamental and widely utilized reaction in organic synthesis. This reaction is particularly relevant for the functionalization of fluoroanilines, providing a pathway to a diverse range of derivatives. The formation of a Schiff base involves the nucleophilic attack of the primary amine of the aniline on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is typically catalyzed by an acid and is reversible. The general reaction scheme is as follows:

Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

(Substituted Aniline + Aldehyde ⇌ Schiff Base + Water)

For fluoroaniline derivatives, the presence of the fluorine atom can influence the reactivity of the amino group. A study on the synthesis of new fluoroaniline Schiff bases involved the reaction of fluoroaniline with various aryl aldehydes and ketones in methanol (B129727) at 60°C, with the addition of a few drops of glacial acetic acid as a catalyst. growingscience.com The resulting Schiff bases were characterized by various spectroscopic techniques. growingscience.com

The following table summarizes the synthesis of some fluoroaniline Schiff bases:

Fluoroaniline DerivativeAldehyde/KetoneReaction ConditionsProduct
2-FluoroanilineSubstituted BenzaldehydeMethanol, 60°C, Acetic AcidN-(Substituted benzylidene)-2-fluoroaniline
4-FluoroanilineSubstituted BenzaldehydeMethanol, 60°C, Acetic AcidN-(Substituted benzylidene)-4-fluoroaniline

Schiff bases derived from fluoroanilines are not only important synthetic intermediates but also exhibit a range of biological activities. Primary structure-activity relationship (SAR) studies have suggested that the presence of halo-substituents like bromine, iodine, fluorine, and chlorine on the phenyl ring of the aldehyde or ketone can enhance the biological properties of the resulting Schiff bases. growingscience.com

Palladium-Catalyzed Coupling Reactions in Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of functionalized aromatic systems, including fluoroanilines. These reactions offer a versatile approach to introduce various substituents onto the aromatic ring, enabling the synthesis of a wide array of derivatives.

One of the most significant applications of palladium catalysis in this context is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. This reaction can be employed to synthesize substituted anilines by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of derivatives of this compound, this methodology could be applied to couple a suitably substituted fluoroaryl halide with an appropriate amine.

A study on the palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides highlights the utility of this approach for synthesizing fluorinated anilines. nih.govnih.gov The reaction conditions were optimized to use a weaker base, potassium phenoxide (KOPh), which is often better tolerated by functional groups that are sensitive to the strong bases typically used in C-N coupling reactions. nih.govnih.gov The catalyst system employed consisted of [Pd(allyl)Cl]₂ and the ligand AdBippyPhos. nih.govnih.gov

The general scheme for such a coupling reaction is:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂ + HX

(Aryl Halide + Amine --(Catalysis)--> Aryl Amine + Acid)

The choice of ligand is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The mechanism of these reactions typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired arylamine and regenerate the Pd(0) catalyst. The turnover-limiting step can be influenced by the electronic properties of the substituents on both the aryl halide and the amine. nih.govnih.gov

The following table provides examples of palladium-catalyzed amination reactions for the synthesis of fluorinated anilines:

Aryl HalideAmineCatalyst SystemBaseYield
4-n-ButylbromobenzeneTrifluoroethylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhHigh
Aryl ChloridesFluoroalkylamines[Pd(allyl)Cl]₂ / AdBippyPhosKOPhHigh

This methodology provides a robust and versatile route for the synthesis of a wide range of functionalized fluoroanilines, which can be further elaborated to obtain compounds like this compound.

Nucleophilic Aromatic Substitution in Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. In the context of fluorinated arenes, the fluorine atom itself can act as a leaving group, especially when the aromatic ring is activated by other substituents such as nitro groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The rate of the reaction is influenced by the nature of the nucleophile, the leaving group, and the activating groups on the aromatic ring. For halogen leaving groups, the reactivity order is generally F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

The reaction of 1,2-difluorobenzene (B135520) with secondary amines can lead to the substitution of one of the fluorine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine. Electron-withdrawing groups positioned ortho or para to the fluorine atom significantly activate the ring towards nucleophilic attack. wikipedia.org

A general representation of the SNAr reaction is:

Ar-F + Nu⁻ → [Ar(F)(Nu)]⁻ → Ar-Nu + F⁻

(Fluoroarene + Nucleophile → Meisenheimer Complex → Substituted Arene + Fluoride)

The following table illustrates the reactivity of different leaving groups in nucleophilic aromatic substitution:

Leaving GroupRelative Rate
F3300
Cl1
Br0.74
I0.36

This reactivity trend highlights the utility of fluoroarenes as substrates in SNAr reactions. This methodology could be a viable strategy for the synthesis of this compound derivatives by reacting a suitably activated difluoroaromatic precursor with dimethylamine (B145610) or a related nucleophile.

Key Reagents and Catalytic Systems in the Synthesis of this compound Derivatives

Amide Coupling Reagents (e.g., EDC/HOBt, HATU) in Amine and Aniline Derivatization

The derivatization of the primary aniline group in this compound is a key strategy for creating a diverse range of functionalized analogues. This is commonly achieved through amide bond formation with various carboxylic acids. The choice of coupling reagent is crucial for ensuring high yields and minimizing side reactions, particularly when dealing with electronically modified anilines.

EDC/HOBt-Mediated Coupling: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation. nih.govnih.gov The reaction proceeds through the activation of a carboxylic acid by EDC to form a reactive O-acylisourea intermediate. This intermediate is prone to rearrangement; however, in the presence of HOBt, it is converted into a more stable HOBt-ester. sci-hub.st This active ester then reacts with the aniline to form the desired amide with greater efficiency and reduced risk of racemization if chiral carboxylic acids are used. nih.gov For electron-deficient anilines, the reaction can be sluggish. nih.gov The addition of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base is often necessary to facilitate the reaction. nih.govnih.gov A protocol using one equivalent of both EDC and 4-(Dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling with unreactive anilines. nih.gov

HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a powerful uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates, even with less nucleophilic amines. acs.orgwikipedia.org HATU activates carboxylic acids to form a highly reactive OAt-active ester. wikipedia.org The pyridine nitrogen atom in the HOAt moiety is believed to facilitate the subsequent aminolysis through a neighboring group effect, stabilizing the transition state. wikipedia.org This makes HATU particularly effective for challenging couplings, including those involving sterically hindered or electronically deactivated anilines. acs.orgnih.gov Typically, HATU is used in combination with a hindered base like DIPEA or triethylamine (B128534) (TEA) in polar aprotic solvents such as N,N-Dimethylformamide (DMF). wikipedia.orgcore.ac.uk It is important to note that under certain conditions, highly nucleophilic amines can react directly with HATU, leading to the formation of a guanidinium (B1211019) byproduct, which can be an undesired side reaction in amide couplings. nih.gov

Below is a comparative table illustrating typical conditions for these amide coupling reactions with aniline derivatives.

Interactive Data Table: Comparison of Amide Coupling Reagents for Aniline Derivatization

Reagent System Base Solvent Temperature Reaction Time Typical Yields Notes
EDC/HOBt DIPEA or Et3N CH3CN or CH2Cl2 Room Temp 24-48 h Moderate to Good Effective for many substrates; can be slow with electron-deficient anilines. nih.govsci-hub.st
EDC/DMAP/HOBt (cat.) DIPEA CH3CN Room Temp 12-24 h Good to Excellent Improved protocol for unreactive amines. nih.gov
HATU DIPEA or TEA DMF Room Temp 1-5 h Excellent High efficiency and fast reaction rates; potential for guanidinium side product formation. acs.orgwikipedia.orgnih.gov

Strategic Use of Nucleophilic and Electrophilic Fluorinating Agents in Organic Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of this compound and its analogues can involve strategic fluorination steps, either by introducing the fluorine atom at a late stage or by starting with a pre-fluorinated precursor. The methods are broadly classified as nucleophilic and electrophilic fluorination. wikipedia.org

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides. lboro.ac.uknih.gov In the context of synthesizing precursors to 2-fluoroaniline, a common strategy is nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., -NO2, -Cl). masterorganicchemistry.comyoutube.com For example, 1,2-dichloro-3-nitrobenzene could potentially undergo selective substitution of one chlorine atom with fluoride to eventually yield a 2-fluoroaniline derivative after reduction of the nitro group. The reactivity order in SNAr reactions is typically F > Cl > Br > I, which highlights that while fluoride is an excellent leaving group in this context, introducing it requires displacing another halogen. masterorganicchemistry.com

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate, such as an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine bond, like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability, safety, and effectiveness. wikipedia.orgbeilstein-journals.org Direct fluorination of an aniline or a protected aniline derivative is challenging due to the powerful activating and ortho, para-directing nature of the amino group, which can lead to over-reaction or polymerization. However, C-H fluorination can be a powerful tool for late-stage functionalization. nih.gov For instance, a suitably protected precursor could be subjected to directed ortho-lithiation followed by quenching with an electrophilic fluorine source to install the fluorine atom at the desired position. More advanced methods involve metal-catalyzed C-H activation for direct fluorination. beilstein-journals.org Electrophilic fluorinating agents can also be used to fluorinate benzylic C-H bonds, a strategy that could be relevant for modifying the dimethylaminomethyl side chain of the target molecule under specific conditions. beilstein-journals.orgnih.gov

The following table summarizes key characteristics of common fluorinating agents.

Interactive Data Table: Selected Fluorinating Agents in Organic Synthesis

Agent Type Reagent Example(s) Typical Substrate Mechanism Key Features
Nucleophilic Potassium Fluoride (KF), Cesium Fluoride (CsF) Activated Aryl Halides SNAr Cost-effective; requires activated substrates and often harsh conditions. lboro.ac.uk
Electrophilic N-Fluorobenzenesulfonimide (NFSI) Electron-rich Arenes, Enolates Electrophilic Substitution Effective and stable N-F reagent. wikipedia.orgbeilstein-journals.org
Electrophilic Selectfluor® Electron-rich Arenes, Amines, Benzylic C-H Electrophilic Substitution, Radical Fluorine Atom Transfer Highly reactive, versatile, and soluble cationic reagent. beilstein-journals.orgnih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Dimethylamino Methyl 2 Fluoroaniline and Analogues

Solid-State Structural Characterization via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Although a single-crystal structure for 4-[(Dimethylamino)methyl]-2-fluoroaniline has not been reported in the surveyed literature, analysis of analogous fluoro-functionalized organic compounds allows for an informed prediction of its solid-state characteristics. nih.govmdpi.com The crystallization of such compounds is a critical first step, often achieved through slow evaporation of a suitable solvent. mdpi.com

For a molecule like this compound, SC-XRD analysis would be expected to reveal key structural features:

Molecular Conformation: The dihedral angles between the plane of the aniline (B41778) ring and the substituents would be precisely determined. For instance, the orientation of the dimethylaminomethyl group relative to the aromatic ring and the degree of planarity of the aniline amino group would be established. In related structures like o-fluoroaniline, the amine group is known to be slightly pyramidal. umanitoba.ca

Bond Parameters: Accurate bond lengths and angles for the entire molecule would be obtained. The C-F, C-N, and C-C bond lengths within the aromatic ring would provide insight into the electronic effects of the substituents. For example, the C-F bond length is typically around 1.35 Å in aromatic systems.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. SC-XRD would identify hydrogen bonds, such as those potentially involving the aniline N-H protons and the fluorine atom or the dimethylamino nitrogen of a neighboring molecule. Other interactions, like π-π stacking of the aromatic rings, would also be characterized. nih.gov

The data obtained from SC-XRD is typically presented in a crystallographic information file (CIF) and includes unit cell parameters (a, b, c, α, β, γ), the space group, and atomic coordinates for each atom in the asymmetric unit. mdpi.com

Table 1: Representative Crystallographic Data for an Analogous Organic Compound This table presents hypothetical yet typical data that could be expected from a single-crystal X-ray diffraction analysis of a similar compound, as specific data for the target molecule is not available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1002.5
Z4

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's constituent bonds. These methods are complementary and invaluable for identifying functional groups and confirming molecular structure. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Analysis of the FT-IR spectrum of substituted anilines, such as 4-fluoroaniline (B128567) and 2-bromo-4-methylaniline, provides a strong basis for assigning the expected vibrational modes of this compound. researchgate.netnih.gov

Key expected vibrational bands include:

N-H Vibrations: The aniline -NH₂ group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching bands are typically observed in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1620 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene (B1212753) groups of the dimethylaminomethyl substituent are expected in the 2950-2800 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically occur in the 1600-1450 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is usually found in the 1350-1250 cm⁻¹ region. The aliphatic C-N stretching of the dimethylamino group would also appear in a similar, often crowded, region of the spectrum.

C-F Stretching: The C-F stretching vibration for fluoroaromatic compounds is typically strong and found in the 1250-1100 cm⁻¹ range.

Table 2: Predicted FT-IR Vibrational Frequencies and Assignments for this compound based on Analogues

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3450MediumN-H Asymmetric Stretch
~3360MediumN-H Symmetric Stretch
~3050Medium-WeakAromatic C-H Stretch
~2945Medium-StrongAliphatic C-H Stretch (CH₃)
~2820MediumAliphatic C-H Stretch (CH₂)
~1620StrongN-H Scissoring
~1590, ~1510StrongC=C Aromatic Ring Stretch
~1280StrongAromatic C-N Stretch
~1230Very StrongC-F Stretch
~1140MediumAliphatic C-N Stretch
~820StrongC-H Out-of-plane Bend

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. Vibrations that cause a change in molecular polarizability are Raman-active. While N-H and O-H stretches are often weak in Raman spectra, symmetric vibrations and bonds involving non-polar groups (like C-C) tend to be strong. Studies on related compounds like 3-chloro-4-fluoroaniline (B193440) and 4-fluoroaniline provide excellent reference points. bohrium.com

Key expected Raman bands for this compound would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode, where the entire aromatic ring expands and contracts, is typically a very strong and sharp band in the Raman spectrum, often appearing near 1000 cm⁻¹. Other C=C stretching modes are also prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed.

Substituent-Sensitive Modes: Vibrations involving the substituents, such as the C-CH₂, C-F, and C-NH₂ bonds, will be present, providing further structural confirmation. The symmetric stretching of the C-N(CH₃)₂ group would also be expected.

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or absent in the other. spectroscopyonline.com

Table 3: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound based on Analogues

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3060StrongAromatic C-H Stretch
~2940StrongAliphatic C-H Stretch (CH₃)
~1600MediumC=C Aromatic Ring Stretch
~1285MediumAromatic C-N Stretch
~1235MediumC-F Stretch
~1000Very StrongAromatic Ring Breathing
~825MediumC-H Out-of-plane Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). By analyzing the ¹H NMR spectra of analogues like 4-fluoroaniline and N,N-dimethylbenzylamine, a precise prediction for the spectrum of this compound can be made. rsc.orguvic.ca

Aromatic Protons: The three protons on the aniline ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the activating -NH₂ and -(CH₂)N(CH₃)₂ groups and the deactivating, electronegative -F atom. The fluorine atom will also cause coupling to nearby protons (H-F coupling).

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the dimethylamino group will appear as a singlet, likely in the δ 3.4-3.8 ppm range.

Methyl Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups will give a sharp singlet, typically further upfield, around δ 2.2-2.5 ppm.

Amine Protons (-NH₂): The two aniline protons will appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 4: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.2m3HAr-H
~4.0br s2H-NH
~3.6s2H-CH ₂-N
~2.3s6H-N(CH ₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms. Data from 4-fluoroaniline and N,N-dimethylbenzylamine analogues are instructive. rsc.orgrsc.org

Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and a significant downfield shift due to fluorine's high electronegativity. The carbons attached to the nitrogen atoms (C-NH₂ and C-CH₂) will also have characteristic chemical shifts.

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the δ 55-65 ppm range.

Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around δ 40-50 ppm.

Table 5: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 (d, ¹JCF ≈ 240 Hz)C -F
~145C -NH₂
~115-130Aromatic C H and C -CH₂
~60-C H₂-N
~45-N(C H₃)₂

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly receptive nucleus for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which spans approximately 800 ppm, significantly greater than that of proton NMR. wikipedia.org This wide range minimizes signal overlap and enhances the sensitivity of the fluorine nucleus to its local electronic environment, making it an exquisite probe of molecular structure. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom at the C-2 position of the aniline ring. The precise chemical shift of this signal is influenced by the electronic effects of the other substituents on the ring—the amino (-NH₂) group, and the (dimethylamino)methyl [-CH₂(N(CH₃)₂)] group. The amino group is a strong activating group, donating electron density into the ring, which typically results in increased shielding (an upfield shift). The (dimethylamino)methyl group at the para position also influences the electron density distribution.

The coupling between the ¹⁹F nucleus and adjacent aromatic protons (¹H nuclei) would result in a splitting of the fluorine signal into a multiplet, providing further structural information about the substitution pattern on the aromatic ring.

Table 1: Representative ¹⁹F NMR Data for Fluoroaniline (B8554772) Analogues.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₅FN₂), the calculated molecular weight is approximately 182.23 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent pseudomolecular ion peak, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 183.24. This confirms the molecular weight of the intact molecule.

Analysis of related compounds provides insight into expected behavior. For example, a liquid chromatography-mass spectrometry (LC-MS) method for the determination of 4-fluoroaniline utilized monitoring of the m/z 112 ion, corresponding to the [M+H]⁺ ion of 4-fluoroaniline (molecular weight 111.12 g/mol ). nih.gov

Under higher energy conditions, such as electron ionization (EI), this compound would undergo characteristic fragmentation. The fragmentation pattern provides a structural fingerprint of the molecule. Likely fragmentation pathways would include:

Benzylic Cleavage: The bond between the aromatic ring and the methylene bridge of the (dimethylamino)methyl group is a likely site of cleavage. This would result in the formation of a stable benzylic cation.

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the dimethylamino group is also a common pathway for amines. This would lead to the loss of a dimethylaminyl radical or related fragments.

Loss of Small Molecules: Fragmentation may also involve the loss of stable neutral molecules from the parent ion.

The precise fragmentation pattern would allow for the confirmation of the connectivity of the atoms within the molecule, complementing the structural information obtained from NMR spectroscopy.

Table 2: Molecular Weight and Predicted Mass Spectrometry Fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound. The aromatic ring itself is a chromophore, and the substituents—amino, fluoro, and (dimethylamino)methyl groups—act as auxochromes, which modify the absorption characteristics (wavelength of maximum absorbance, λmax, and molar absorptivity, ε).

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the strong electron-donating amino group and the (dimethylamino)methyl group, along with the electron-withdrawing fluoro group, will influence the energy of these transitions. Generally, electron-donating groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

While specific spectral data for this compound is scarce, data for analogues like 2-fluoroaniline (B146934) and compounds containing the N,N-dimethylamino chromophore can be informative. nih.govresearchgate.net The position of λmax is sensitive to solvent polarity, a phenomenon known as solvatochromism. For a polar molecule like this compound, changing the solvent from nonpolar to polar is likely to cause a shift in the absorption bands. This is due to differential stabilization of the ground and excited states by the solvent molecules. Investigating these solvatochromic shifts can provide insights into the nature of the electronic transitions and the charge distribution in the molecule's excited state.

Table 3: Representative UV-Vis Absorption Data for Analogous Structures.

Computational and Theoretical Investigations of 4 Dimethylamino Methyl 2 Fluoroaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. semanticscholar.org DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov

The first step in most quantum chemical studies is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. nih.gov This process identifies the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

For 4-[(Dimethylamino)methyl]-2-fluoroaniline, conformational analysis is crucial for identifying the most stable conformer, as rotation around single bonds, particularly the C-C and C-N bonds of the (dimethylamino)methyl group, can lead to different spatial arrangements. The optimized parameters for the most stable conformer are expected to be in close agreement with experimental data, such as that from X-ray crystallography, with minor deviations attributable to the calculations being performed on an isolated molecule in the gas phase versus a molecule in a solid-state crystal lattice. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles from DFT Calculations. This table illustrates the type of data obtained from geometry optimization. Actual values would be determined by specific DFT calculations.
ParameterTypical Value (Å or °)ParameterTypical Value (Å or °)
Bond Lengths (Å)Bond Angles (°)
C-F~1.36C-C-F~118-120
C-N (aniline)~1.40C-C-N (aniline)~120-122
C-C (ring)~1.39F-C-C-N (dihedral)~0 or ~180
C-CH₂~1.51C-C-CH₂~121
CH₂-N(CH₃)₂~1.47C-CH₂-N~112

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govconicet.gov.ar By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the molecule's functional groups. mdpi.com

Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. researchgate.net A detailed assignment of each vibrational mode can be achieved using Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic vibrations would include N-H stretching of the aniline (B41778) group, C-F stretching, C-H stretching of the aromatic ring and methyl groups, and various bending and torsional modes. mdpi.com

Table 2: Illustrative Vibrational Modes and Expected Frequencies (cm⁻¹) for this compound. This table provides examples of vibrational assignments derived from DFT calculations and PED analysis.
Vibrational ModeTypical Frequency Range (cm⁻¹, Scaled)Description
ν(N-H)3400-3500Aniline N-H asymmetric/symmetric stretching
ν(C-H) aromatic3000-3100Aromatic C-H stretching
ν(C-H) aliphatic2850-2980Methyl and methylene (B1212753) C-H stretching
δ(N-H)1600-1640Aniline N-H scissoring/bending
ν(C=C)1450-1600Aromatic ring C=C stretching
ν(C-F)1200-1280C-F stretching
ν(C-N)1250-1350Aromatic C-N stretching

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy of the HOMO is related to the ionization potential (electron-donating ability), whereas the LUMO energy relates to the electron affinity (electron-accepting ability). conicet.gov.arnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide further quantitative measures of molecular stability and reactivity. researchgate.netconicet.gov.artci-thaijo.org For this compound, the HOMO is expected to be localized over the electron-rich aniline ring and the nitrogen atoms, while the LUMO would likely be distributed across the aromatic ring's antibonding π* orbitals.

Table 3: Key Quantum Chemical Descriptors Derived from FMO Analysis. These parameters quantify the reactivity and stability of a molecule.
ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates high polarizability.
Electrophilicity Index (ω)χ² / (2η)Measures the energy lowering upon maximal electron flow.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgthaiscience.info The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. chemrxiv.org In this compound, these regions are expected to be concentrated around the electronegative fluorine and nitrogen atoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. chemrxiv.org These are often found around the hydrogen atoms, particularly the hydrogens of the aniline NH₂ group. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyper-conjugative interactions, and intramolecular charge transfer (ICT) by studying the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgacadpubl.eu

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)). This table illustrates how NBO analysis quantifies intramolecular charge transfer and stability.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (aniline)π(C-C)ringHighn → π (Resonance)
LP(1) N (dimethylamino)σ(C-H)methyleneModeraten → σ (Hyperconjugation)
LP(3) Fπ(C-C)ringModeraten → π (Resonance)
σ(C-H)σ(C-C)Lowσ → σ (Hyperconjugation)

Analysis of Intermolecular Interactions and Crystal Packing

While DFT calculations on single molecules provide insight into intrinsic properties, understanding the solid-state behavior requires an analysis of intermolecular interactions and crystal packing. Computational methods can be used to explore how molecules arrange themselves in a crystal lattice and to quantify the non-covalent forces that stabilize the structure. mdpi.com

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis, combined with the generation of two-dimensional fingerprint plots, allows for the detailed examination of contacts between different atoms, providing insights into the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces that dictate the crystal packing.

Despite the utility of this technique for understanding solid-state structures, a search of published research reveals no specific studies where Hirshfeld surface analysis or two-dimensional fingerprint plots have been performed on this compound. Consequently, there is no available data detailing the quantitative contributions of various intermolecular contacts (e.g., H···H, C···H, F···H) to the crystal packing of this specific compound.

Characterization of Hydrogen Bonding Networks in the Solid State

However, there are no specific crystallographic or computational studies in the available scientific literature that characterize the hydrogen bonding networks in the solid state of this compound. Therefore, details regarding its specific hydrogen bond motifs and network structure have not been reported.

Theoretical Prediction of Electronic and Optical Responses

Nonlinear Optical (NLO) Properties

Organic molecules with donor-acceptor functionalities, such as anilines, are often investigated for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. jhuapl.edu Theoretical calculations, typically using density functional theory (DFT), are employed to predict NLO properties like the first hyperpolarizability (β), which quantifies the second-order NLO response.

A review of the literature indicates that no theoretical studies have been published that specifically calculate or predict the nonlinear optical properties of this compound. As a result, data on its hyperpolarizability and potential for NLO applications are not available.

Solvatochromic Behavior and Electronic Absorption Characteristics

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, reflecting how the solvent polarity affects the energy gap between the ground and excited states of the molecule. nih.gov The study of a compound's electronic absorption spectra in various solvents, often supplemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), provides insight into its intramolecular charge transfer characteristics. researchgate.net

There are currently no published experimental or computational studies dedicated to the solvatochromic behavior or the electronic absorption characteristics of this compound. Therefore, no data exists to characterize the nature of its electronic transitions or its response to varying solvent environments.

Computational Studies on Reaction Mechanisms and Pathways (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces, identification of intermediates, and calculation of activation energies through transition state analysis. mdpi.comresearchgate.net Such studies provide fundamental insights into the reactivity of a compound.

A thorough search of scientific databases reveals no computational studies focused on the reaction mechanisms or pathways involving this compound. Research detailing its transition states, reaction kinetics, or thermodynamic profiles for any specific chemical transformation has not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility, dynamic interactions, and the influence of the surrounding environment (such as a solvent) on their structure. nih.govnih.gov

There is no evidence in the scientific literature of molecular dynamics simulations having been performed for this compound. Consequently, there is no available information regarding its conformational landscape, dynamic behavior in solution, or interactions with other molecules from an MD simulation perspective.

Reactivity Profiles and Mechanistic Insights of 4 Dimethylamino Methyl 2 Fluoroaniline and Its Derivatives

Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety of 4-[(Dimethylamino)methyl]-2-fluoroaniline is characterized by a rich and nuanced reactivity, influenced by the interplay of its constituent functional groups. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. This is a consequence of the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density and nucleophilicity.

However, the high reactivity of the amino group can also lead to undesirable side reactions, such as over-substitution and oxidation, particularly under harsh reaction conditions. libretexts.org In the case of this compound, the presence of a fluorine atom at the 2-position and a dimethylaminomethyl group at the 4-position introduces additional electronic and steric factors that modulate this reactivity.

The fluorine atom, being highly electronegative, exerts a deactivating inductive effect (-I effect), which withdraws electron density from the ring and tempers the activating effect of the amino group. Conversely, the fluorine atom can also participate in resonance, donating electron density to the ring (+R effect), although this effect is generally weaker than its inductive withdrawal. The dimethylaminomethyl group at the para position further influences the electronic environment.

Aromatic amines, in general, are highly susceptible to electrophilic attack, making them key intermediates in the synthesis of a wide range of organic compounds. Their nucleophilic character also allows them to participate in nucleophilic substitution and addition reactions. The balance between the activating amino group and the deactivating fluorine atom in this compound is a critical determinant of its specific reactivity profile in various chemical transformations.

Reactivity of the Dimethylamino Group (e.g., Amine-Borane Complex Formation)

The dimethylamino group [-N(CH₃)₂] in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base and a nucleophile. This functionality can readily react with Lewis acids, such as boranes, to form stable amine-borane complexes. orientjchem.orgresearchgate.net For instance, N,N-dimethylaniline is known to form a stable complex with borane (B79455) (DMAB), which is utilized as a reducing agent in organic synthesis. researchgate.net

The formation of an amine-borane complex with this compound would proceed via the donation of the lone pair of electrons from the nitrogen of the dimethylamino group to the empty p-orbital of the boron atom in a borane molecule (e.g., BH₃). These complexes are often stable, crystalline solids that are easier to handle than gaseous diborane. orientjchem.org

The reactivity of amine-borane complexes is influenced by the steric and electronic environment of the amine. orientjchem.org In the context of this compound, the steric bulk of the substituted benzyl (B1604629) group may have a modest impact on the rate of complex formation. Electronically, the substituents on the aromatic ring can also influence the basicity of the dimethylamino nitrogen and, consequently, the stability and reactivity of the resulting amine-borane adduct. Amine-borane complexes are versatile reagents with applications in reductions and hydroboration reactions. orientjchem.orgresearchgate.net

Impact of Fluorine Substitution on Aromatic Ring Reactivity

The substitution of a hydrogen atom with fluorine on the aromatic ring of an aniline derivative has a profound impact on the molecule's reactivity. researchgate.net Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. rsc.org

However, fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect), which acts in opposition to the inductive effect. While the inductive effect of fluorine generally dominates, the resonance effect can influence the regioselectivity of electrophilic aromatic substitution reactions. In the case of 2-fluoroaniline (B146934) derivatives, the fluorine atom can influence the orientation of incoming electrophiles.

Furthermore, the presence of fluorine can affect the acidity of the N-H protons of the aniline moiety and the basicity of the amino group. The electron-withdrawing nature of fluorine can increase the acidity of the N-H protons, making them more susceptible to deprotonation. Conversely, it decreases the basicity of the amino nitrogen. The fluorine atom can also participate in the formation of intramolecular and intermolecular hydrogen bonds, which can influence the crystal packing and physical properties of the molecule. researchgate.net

The introduction of a fluorine atom can also alter the metabolic stability of the molecule, a property often exploited in medicinal chemistry to design more robust drug candidates. The C-F bond is significantly stronger than a C-H bond, making it less prone to metabolic cleavage.

Coordination Chemistry and Ligand Properties in Metal Complexation

Substituted anilines, including this compound, can function as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.netrsc.org The nitrogen atom of the aniline's amino group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. heraldopenaccess.us

In the case of this compound, there are two potential coordination sites: the nitrogen of the aniline moiety and the nitrogen of the dimethylamino group. This makes it a potentially bidentate ligand, capable of forming a chelate ring with a metal ion, which can enhance the stability of the resulting complex. The formation of a six-membered chelate ring involving both nitrogen atoms and the metal center is plausible.

The coordination of such ligands to metal ions can lead to the formation of complexes with diverse geometries and electronic properties. researchgate.net For instance, nickel(II) has been shown to form six-coordinate complexes with substituted aniline ligands. researchgate.net The nature of the substituents on the aniline ring, such as the fluorine atom and the dimethylaminomethyl group, will influence the ligand's field strength and the electronic properties of the resulting metal complex. The steric bulk of the ligand can also play a role in determining the coordination number and geometry of the metal center.

The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. heraldopenaccess.usjocpr.com

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical behavior of aniline and its derivatives is a subject of significant interest, with implications for understanding their reaction mechanisms and for applications in areas such as conducting polymers and environmental remediation. umn.edursc.org The oxidation potential of anilines is a key parameter that reflects the ease with which the molecule can lose an electron. rsc.orgresearchgate.net

The oxidation of anilines typically involves the initial formation of a radical cation, which can then undergo further reactions. The stability of this radical cation is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds. researchgate.net The cyclic voltammogram of a substituted aniline can provide information about its oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species. The electrochemical properties of this compound are expected to be complex due to the presence of multiple redox-active centers (the aniline moiety and the dimethylamino group).

Applications of 4 Dimethylamino Methyl 2 Fluoroaniline As a Versatile Synthetic Building Block and Research Intermediate

Strategic Use in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-[(Dimethylamino)methyl]-2-fluoroaniline makes it a strategic building block for creating complex organic molecules. nbinno.com The primary aniline (B41778) group is a versatile handle for forming amides, imines, or for participating in carbon-nitrogen bond-forming cross-coupling reactions. The dimethylamino group can act as a directing group, a base, or a point of quaternization to modulate solubility or introduce a positive charge. The fluorine atom ortho to the primary amine can influence the acidity and nucleophilicity of the amine, in addition to serving as a site for potential nucleophilic aromatic substitution under certain conditions or as a means to enhance the biological activity of the final compound. ossila.com This trifecta of reactivity allows synthetic chemists to build molecular complexity in a controlled and sequential manner, making it a key intermediate in the synthesis of bioactive compounds and advanced materials.

Key Precursor in the Development of Labeled Chemical Probes for Advanced Research (e.g., PET Radiotracer Precursors)

In the field of molecular imaging, particularly Positron Emission Tomography (PET), there is a high demand for novel radiotracers to visualize and quantify biological processes in vivo. unimi.it PET radiotracers are bioactive molecules labeled with a short-lived positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). informahealthcare.com Fluorinated aniline derivatives are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. mdpi.com

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. nih.govnih.gov The aniline functional group of this compound is a key participant in numerous classic reactions for synthesizing heterocyclic rings. For instance, it can undergo condensation and cyclization reactions with 1,3-dicarbonyl compounds in reactions like the Combes quinoline (B57606) synthesis or with β-ketoesters in the Conrad-Limpach reaction to form substituted quinoline rings. nih.gov Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, while reactions with α-haloketones can yield substituted indoles. The fluorine substituent can influence the regioselectivity of these cyclization reactions and often imparts desirable properties to the final heterocyclic product. nih.gov The dimethylaminomethyl side chain remains as a functional handle on the resulting heterocyclic system, available for further synthetic modifications.

Role in Ligand Design and Supramolecular Chemistry

The design of ligands that can coordinate with metal ions is fundamental to the development of new catalysts, materials, and therapeutic agents. This compound possesses two nitrogen atoms—the primary aniline nitrogen and the tertiary dimethylamino nitrogen—that can act as donor sites for metal coordination. This bidentate potential allows it to serve as a building block for more complex chelating ligands. The spatial arrangement of these nitrogen atoms makes it suitable for forming stable five- or six-membered chelate rings with a metal center. The aromatic backbone provides a rigid scaffold, while the substituents can be modified to tune the electronic and steric properties of the resulting metal complex. In supramolecular chemistry, the aniline group can also participate in hydrogen bonding, enabling the formation of ordered, self-assembled structures. mdpi.com These features make the compound a potentially valuable component in the construction of coordination polymers, metal-organic frameworks (MOFs), and other complex supramolecular assemblies. nih.gov

Participation in Named Reactions and Fundamental Organic Transformations

The reactivity of this compound allows it to be a versatile substrate in several important named organic reactions.

Mannich Reaction The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.org It involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The structure of this compound is itself a classic example of a Mannich base, derived from 2-fluoroaniline (B146934) (the active hydrogen compound), formaldehyde, and dimethylamine (B145610). oarjbp.comadichemistry.com As a stable Mannich base, it can be used in further transformations where this pre-installed aminomethyl group is desired.

Table 1: Components of the Mannich Reaction to form this compound

Component RoleSpecific Compound
Active Hydrogen Compound2-Fluoroaniline
Aldehyde (non-enolizable)Formaldehyde
Secondary AmineDimethylamine
Product (Mannich Base) This compound

Ugi Reaction The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov This powerful reaction allows for the rapid assembly of complex, peptide-like molecules from simple starting materials. organic-chemistry.orgnih.gov The primary amine of this compound can serve as the amine component in the Ugi reaction. This incorporates the fluorinated aromatic ring and the dimethylaminomethyl side chain into a larger, highly functionalized product scaffold, making it a useful tool for generating libraries of diverse compounds for drug discovery screening. researchgate.net

Table 2: Potential Role of this compound in the Ugi Reaction

Ugi Reaction ComponentExample ReactantRole of this compound
Aldehyde/KetoneBenzaldehyde
Amine This compound Provides the primary amine functionality.
Carboxylic AcidAcetic Acid
Isocyanidetert-Butyl isocyanide

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction has become one of the most important methods for synthesizing arylamines. rug.nl As a primary aniline, this compound can act as the amine coupling partner in this reaction. It can be coupled with a variety of aryl or heteroaryl halides to generate more complex diarylamine structures. nih.gov These products are common motifs in pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.

Table 3: Potential Role of this compound in the Buchwald-Hartwig Amination

Buchwald-Hartwig Reaction ComponentExample ReactantRole of this compound
Aryl Halide/TriflateBromobenzene
Amine This compound Provides the nucleophilic amine for C-N bond formation.
Palladium CatalystPd₂(dba)₃
LigandXPhos
BaseSodium tert-butoxide

Future Research Directions and Emerging Paradigms for 4 Dimethylamino Methyl 2 Fluoroaniline

Development of Novel and Sustainable Synthetic Methodologies

Currently, detailed and optimized synthetic routes for 4-[(Dimethylamino)methyl]-2-fluoroaniline are not available in the peer-reviewed literature. Future research will undoubtedly focus on establishing efficient and environmentally benign methods for its preparation. Key areas of exploration could include:

Green Chemistry Approaches: Investigation into one-pot syntheses, the use of greener solvents (e.g., water, supercritical CO2), and the development of catalytic methods that minimize waste and energy consumption will be paramount.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the multi-step preparation of this compound.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and sustainable production methods.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Synthetic Approach Potential Advantages Potential Challenges
Traditional Batch Synthesis Well-established techniquesPotential for significant waste generation, harsh reaction conditions
Flow Chemistry Enhanced safety, improved scalability, precise reaction controlHigher initial equipment cost, potential for clogging
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost, limited substrate scope

Exploration of Advanced Catalytic Applications

The nitrogen and fluorine atoms within the this compound structure suggest its potential as a ligand in catalysis. The amine group could coordinate to a metal center, and the fluorine atom could modulate the electronic properties of the resulting catalyst. Future research could explore its application in:

Cross-Coupling Reactions: As a ligand for transition metals like palladium or nickel in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Asymmetric Catalysis: Derivatization of the molecule could lead to chiral ligands for enantioselective transformations.

Organocatalysis: The amine functionality itself could be utilized in various organocatalytic reactions.

Integration with Machine Learning and AI for Predictive Chemistry

As with many areas of modern chemistry, the integration of computational tools will likely accelerate the study of this compound. Machine learning and artificial intelligence could be employed to:

Predict Physicochemical Properties: Algorithms could be trained to predict properties such as solubility, boiling point, and toxicity, guiding experimental work.

Optimize Reaction Conditions: AI could be used to design experiments and rapidly identify the optimal conditions for its synthesis and catalytic applications.

Discover Novel Derivatives: Generative models could propose new derivatives of the compound with desired properties for specific applications.

Elucidation of Complex Reaction Mechanisms

A fundamental understanding of how this compound behaves in chemical reactions will be crucial for its effective utilization. Future mechanistic studies would likely involve:

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model reaction pathways and transition states.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy could be used to monitor reactions in real-time and identify reactive intermediates.

Kinetics Studies: Detailed kinetic analysis would provide quantitative data on reaction rates and the factors that influence them.

Expanding the Scope of Derivatization and Functionalization

The core structure of this compound provides multiple sites for chemical modification, opening the door to a wide range of derivatives with potentially novel properties. Research in this area would focus on:

Modifications of the Aniline (B41778) Moiety: The amine group and the aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions.

Alterations of the Dimethylaminomethyl Group: The methyl groups could be replaced with other alkyl or functional groups to fine-tune the steric and electronic properties of the molecule.

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives could be a key step towards its application in asymmetric catalysis and medicinal chemistry.

The potential for derivatization is summarized in Table 2.

Functionalization Site Potential Reactions Possible Outcome
Aniline Nitrogen Acylation, Alkylation, SulfonylationModulation of electronic properties, introduction of new functional groups
Aromatic Ring Halogenation, Nitration, Friedel-Crafts reactionsCreation of precursors for further transformations
Dimethylamino Group Quarternization, OxidationAlteration of basicity and nucleophilicity

Q & A

Advanced Research Question

  • Solvent polarity : In polar solvents (e.g., water, methanol), protonation of the dimethylamino group increases solubility but accelerates hydrolysis of the C–N bond. Non-polar solvents (e.g., toluene) enhance stability but reduce reactivity .
  • pH : Under acidic conditions (pH < 4), the amine group protonates, reducing nucleophilicity. At pH > 8, deprotonation of the aniline NH2 group increases susceptibility to oxidation. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 270–300 nm) and LC-MS can identify degradation products .

What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question
Discrepancies in spectral data (e.g., conflicting 13C^{13}\text{C} NMR shifts) often stem from:

  • Impurity interference : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or recrystallization (ethanol/water) .
  • Tautomerism : Dynamic NMR or variable-temperature studies clarify equilibrium between amine and imine forms in solution .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may shift NH2 resonances .

How does the steric bulk of the dimethylaminomethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Advanced Research Question
The dimethylaminomethyl group acts as a bulky ortho/para-directing group. In nitration or halogenation reactions:

  • Regioselectivity : Steric hindrance favors para-substitution over ortho. Competitive IR spectroscopy (monitoring NO2 or X group incorporation) and HPLC analysis quantify product ratios .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic para-products, while higher temperatures may shift to meta-products due to steric destabilization of transition states .

What safety protocols are critical for handling this compound, given structural analogs’ hazards?

Basic Research Question
Based on safety data for related fluorinated anilines:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Spill management : Neutralize with dilute HCl (for amine groups) and adsorb with vermiculite. Avoid combustion due to potential release of HF gas .
  • Waste disposal : Incinerate in a licensed facility with alkali scrubbers to capture fluorine-containing emissions .

How can the compound’s fluorescence properties be exploited in sensing applications?

Advanced Research Question
The fluorinated aromatic ring and dimethylamino group enable tunable fluorescence:

  • Solvatochromism : Measure emission shifts in solvents of varying polarity (e.g., λem = 420 nm in hexane vs. 450 nm in methanol) .
  • pH-sensitive probes : Quenching or enhancement of fluorescence at acidic/basic pH due to protonation/deprotonation .
    Time-resolved fluorescence spectroscopy and quantum yield calculations (using integrating spheres) quantify sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.